2-Octyldecanoic acid
Overview
Description
2-Octyldecanoic acid is a unique chemical with the linear formula C18H36O2 . It has a molecular weight of 284.486 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H36O2 . The InChI code for this compound is 1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.48 . Its melting point is between 35-37 degrees Celsius . The compound has a complex structure with a topological polar surface area of 37.3 Ų .Scientific Research Applications
Enzymatic Resolution and Hydrolysis
2-Octyldecanoic acid, a derivative of 2-methylalkanoic acids, can be effectively resolved through enzymatic processes. Lipase from Candida cylindracea has been used as a catalyst for the resolution of 2-methyldecanoic acid, a structurally similar compound. This resolution is affected by the chain length of the acid and the alcohol moiety of the ester. The process includes esterification and hydrolysis reactions, with the efficiency varying based on factors like pH and the presence of CaCl2 (Holmberg et al., 1991).
Surface Modification for Biocompatibility
This compound can be utilized in surface modification to enhance biocompatibility. Similar long alkyl chain carboxylic acids have been used to form self-assembled monolayers on stainless steel surfaces, a process relevant for medical implants and devices. These monolayers exhibit chemical and mechanical stability, indicating potential applications for this compound in similar contexts (Raman & Gawalt, 2007).
Asymmetric Synthesis in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound can be synthesized asymmetrically. For instance, (S)-α-(octyl)glycine, a derivative, is produced via alkylation of a chiral nucleophilic glycine equivalent. This process has implications for the large-scale production of Tailor-Made Amino Acids, crucial in drug design (Fu et al., 2020).
Plant Defense Mechanisms
This compound, as part of octadecanoids, plays a role in plant defense mechanisms. Octadecanoids, derived from linolenic acid, are involved in signaling pathways that activate defense genes in plants. This response is triggered by signals generated from insect and pathogen attacks (Doares et al., 1995).
Corrosion Inhibition
Studies on spirocyclopropane derivatives, which may share structural features with this compound, show effectiveness in corrosion inhibition. These compounds form stable monolayers on metal surfaces and protect against corrosion, suggesting potential applications for this compound in similar roles (Chafiq et al., 2020).
Biochemical Synthesis
This compound might beinvolved in biochemical synthesis processes. For example, studies on the synthesis of cellulose by Acetobacter Xylinum explore substrates and inhibitors, which can provide insights into the biochemical applications of similar fatty acids. This research could suggest potential pathways or roles for this compound in similar synthetic processes (Schramm et al., 1957).
Mechanism of Action
Target of Action
2-Octyldecanoic acid is a unique compound with a variety of potential applications. It has been suggested that it can be used as an emulsifier or lubricant , implying that its targets could be related to the stabilization of mixtures and reduction of friction.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include temperature, pH, presence of other substances, and the specific biological environment in which it is applied. Understanding these factors is crucial for optimizing the use of this compound in various applications.
Biochemical Analysis
Biochemical Properties
2-Octyldecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with lipase enzymes, which catalyze the hydrolysis of fats into fatty acids and glycerol. This compound is also known to interact with fatty acid-binding proteins (FABPs), which facilitate the transport of fatty acids within cells. These interactions are crucial for the metabolism and utilization of this compound in various biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism. Additionally, it has been observed to impact the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It can bind to and activate PPARs, leading to changes in gene expression related to lipid metabolism. Furthermore, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis. These interactions result in alterations in cellular lipid levels and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is relatively stable under standard laboratory conditions. Prolonged exposure to this compound can lead to its degradation and the formation of oxidation products. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on lipid metabolism and energy homeostasis. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes β-oxidation in the mitochondria, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound can be incorporated into triglycerides and phospholipids, playing a role in lipid storage and membrane structure. The interaction with enzymes such as acyl-CoA synthetase is crucial for its activation and subsequent metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed by fatty acid transport proteins and FABPs. These proteins facilitate its movement across cellular membranes and its localization to specific cellular compartments. The distribution of this compound within tissues is influenced by its affinity for different transporters and binding proteins .
Subcellular Localization
This compound is localized to various subcellular compartments, including the mitochondria, endoplasmic reticulum, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments is essential for its role in lipid metabolism and energy production .
Properties
IUPAC Name |
2-octyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYXZGFIZTYYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060701 | |
Record name | Decanoic acid, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-39-6 | |
Record name | 2-Octyldecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 2-octyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-octyldecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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